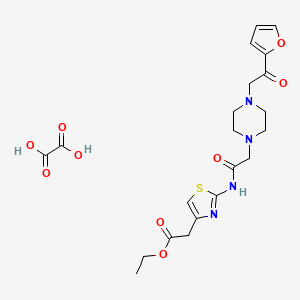

Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate

説明

Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a heterocyclic compound featuring a thiazole core substituted with an acetamido group linked to a piperazine moiety. The piperazine is further functionalized with a 2-(furan-2-yl)-2-oxoethyl group, while the ethyl acetate ester and oxalate counterion contribute to its solubility and crystallinity.

特性

IUPAC Name |

ethyl 2-[2-[[2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S.C2H2O4/c1-2-27-18(26)10-14-13-29-19(20-14)21-17(25)12-23-7-5-22(6-8-23)11-15(24)16-4-3-9-28-16;3-1(4)2(5)6/h3-4,9,13H,2,5-8,10-12H2,1H3,(H,20,21,25);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZOZIPLWNAOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a furan moiety, piperazine ring, and thiazole structure, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 421.51 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O5S |

| Molecular Weight | 421.51 g/mol |

| IUPAC Name | Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate |

| CAS Number | 1021258-81-0 |

The biological activity of ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate may be attributed to its interaction with various molecular targets. The furan and thiazole rings can participate in hydrogen bonding and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity.

Biological Activities

-

Anticancer Activity :

- Case Study : A series of thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar in structure to ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate demonstrated significant inhibition of cell proliferation, with IC50 values ranging from 0.52 to 22.25 μM against COX-II protein .

- Mechanism : The presence of the thiazole ring enhances the compound's ability to disrupt cellular processes involved in tumor growth.

- Anti-inflammatory Activity :

-

Antimicrobial Activity :

- Research indicates that compounds with furan and thiazole moieties possess antimicrobial properties. Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate may exhibit similar effects through its structural components interacting with bacterial cell membranes or enzymes critical for bacterial survival .

Structure–Activity Relationship (SAR)

The biological activity of ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Furan moiety | Enhances interaction with targets |

| Piperazine ring | Increases solubility and bioavailability |

| Thiazole substitution | Critical for anticancer activity |

類似化合物との比較

Comparison with Similar Compounds

The structural complexity of this compound invites comparisons with analogs sharing thiazole, piperazine, or acetamido functionalities. Below is a detailed analysis of key similarities and differences:

Structural Analogues

Key Observations:

- Substituent Diversity : The target compound’s furan-2-yl group distinguishes it from analogs with halogenated (e.g., 4-chloro-3-(trifluoromethyl)phenyl in 10k) or aromatic (e.g., phenylsulfonyl in ) substituents. These groups influence lipophilicity and binding interactions.

- Salt Forms : The oxalate counterion may enhance aqueous solubility compared to trifluoroacetate salts (e.g., ) or neutral esters (e.g., ).

- Synthetic Efficiency : High yields (e.g., 91.5% for 10k ) suggest optimized protocols for urea-linked analogs, whereas the target compound’s synthesis yield remains undocumented.

Physicochemical Properties

- Solubility : Piperazine derivatives like the target compound are typically more water-soluble than purely aromatic analogs (e.g., hydroxyphenyl-substituted thiazoles ). The oxalate salt further enhances polarity.

Research Implications

The target compound’s unique combination of furan, piperazine, and oxalate functionalities positions it as a candidate for further pharmacological studies. Comparative synthesis data (e.g., yields, purity) and biological screening (e.g., enzyme inhibition, cytotoxicity) are critical next steps to validate its advantages over existing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。